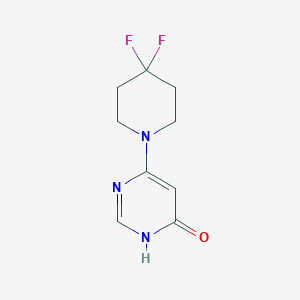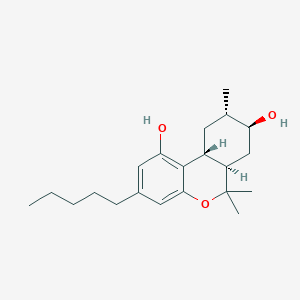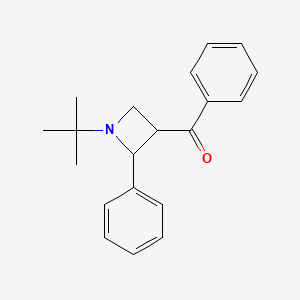
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with a piperidine ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of a pyrimidine derivative with a difluoropiperidine derivative under controlled conditions. The reaction may be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups to create derivatives with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. The fluorine atoms on the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluoropiperidin-1-yl)pyrimidin-4(3H)-one: Similar structure but with only one fluorine atom.
6-(4-Chloropiperidin-1-yl)pyrimidin-4(3H)-one: Substitution of fluorine with chlorine.
6-(4-Methylpiperidin-1-yl)pyrimidin-4(3H)-one: Substitution of fluorine with a methyl group.
Uniqueness
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical and biological properties. The difluorinated piperidine ring can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C9H11F2N3O |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11F2N3O/c10-9(11)1-3-14(4-2-9)7-5-8(15)13-6-12-7/h5-6H,1-4H2,(H,12,13,15) |
InChI Key |
BFOMKASKAOHQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)

![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)








